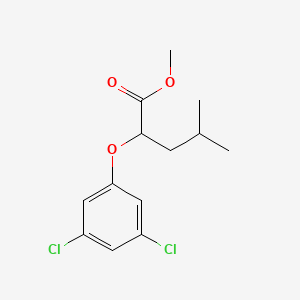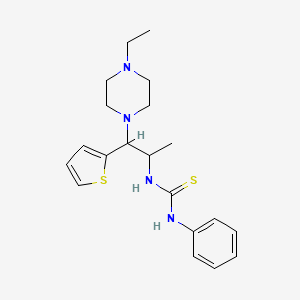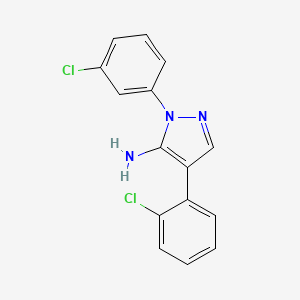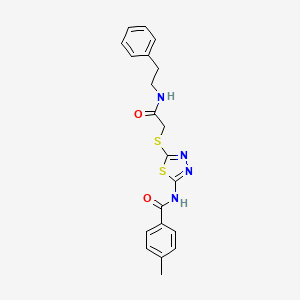![molecular formula C16H14F3N5O3 B2481249 N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-2-(trifluorométhoxy)benzamide CAS No. 2034599-51-2](/img/structure/B2481249.png)
N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-2-(trifluorométhoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H14F3N5O3 and its molecular weight is 381.315. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-2-(trifluorométhoxy)benzamide :
Agents antimicrobiens
Ce composé a montré un potentiel en tant qu’agent antimicrobien. Sa structure lui permet d’interagir avec les parois cellulaires bactériennes et de perturber leur intégrité, ce qui le rend efficace contre une variété de souches bactériennes. Des recherches ont indiqué son efficacité dans la lutte contre des agents pathogènes tels que Staphylococcus aureus et Escherichia coli .
Applications antifongiques
En plus de ses propriétés antibactériennes, ce composé a démontré une activité antifongique significative. Il peut inhiber la croissance de champignons comme Aspergillus fumigatus et Candida albicans, ce qui en fait un candidat prometteur pour le traitement des infections fongiques .
Recherche antivirale
La structure unique de ce composé se prête également à la recherche antivirale. Il a été étudié pour sa capacité à inhiber la réplication virale, en particulier dans les virus tels que la grippe et le virus de l’herpès simplex. Son mécanisme implique l’interférence avec la synthèse de l’ADN viral .
Thérapeutique anticancéreuse
Ce composé a été exploré pour son potentiel en thérapie anticancéreuse. Sa capacité à induire l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses sans affecter les cellules normales en fait un candidat précieux pour la chimiothérapie. Des études ont montré son efficacité contre diverses lignées de cellules cancéreuses, notamment le cancer du sein et le cancer du poumon .
Agents anti-inflammatoires
Des recherches se sont également concentrées sur les propriétés anti-inflammatoires de ce composé. Il peut moduler la réponse immunitaire et réduire l’inflammation en inhibant les enzymes clés impliquées dans le processus inflammatoire. Cela en fait un traitement potentiel pour les maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Effets neuroprotecteurs
Le composé s’est avéré prometteur en matière de neuroprotection, en particulier dans le contexte des maladies neurodégénératives comme Alzheimer et Parkinson. Il peut protéger les neurones du stress oxydatif et de l’apoptose, préservant ainsi la fonction cognitive .
Recherche cardiovasculaire
En recherche cardiovasculaire, ce composé a été étudié pour son potentiel à protéger contre les maladies cardiaques. Il peut réduire le stress oxydatif et l’inflammation dans les tissus cardiaques, qui sont des facteurs clés dans le développement de maladies cardiaques .
Systèmes d’administration de médicaments
Enfin, ce composé trouve des applications dans les systèmes d’administration de médicaments. Ses propriétés chimiques lui permettent d’être utilisé comme vecteur pour d’autres médicaments, améliorant ainsi leur stabilité et leur biodisponibilité. Cela peut améliorer l’efficacité de divers agents thérapeutiques .
Propriétés
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-26-15-13-23-22-12(24(13)8-7-20-15)9-21-14(25)10-5-3-4-6-11(10)27-16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWXOPCUQJNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)
![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2481168.png)




![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)



![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

